molecular formula C16H14ClN5O2 B2772789 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide CAS No. 1005306-08-0

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide

Cat. No. B2772789
M. Wt: 343.77
InChI Key: ZVEOFKNUCNSRQN-UHFFFAOYSA-N
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Description

“N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide” is a chemical compound. It is also known as Pyraclostrobin . It is used as a fungicide in agriculture .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H18ClN3O4 . It is a complex structure with multiple functional groups. The exact structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

Pyraclostrobin has a melting point of 3.7-65.2°C, a relative density of 1.367 g/cm3, and a vapour pressure of 2.6.10–10hPa at 20°C and 6.4.10–10hPa at 25°C . It is a white or light beige crystalline solid . The solubility in water is 1.9 – 0.17 mg/l at 20°C in deionised water . The n-octanol/water coefficient is log P OW= 3.99; P OW= 9772 .

Scientific Research Applications

Synthesis and Antimicrobial Screening

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide and its derivatives have been synthesized and screened for antimicrobial activity. These compounds have shown inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as against fungi, suggesting their potential as therapeutic agents for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Pharmacological Activities

In pharmacological research, derivatives of this compound have been studied for their activity as dopamine D(4) receptor ligands, providing insights into their potential use in neurological research and drug development (Colabufo, Berardi, Calò, Leopoldo, Perrone, & Tortorella, 2001).

Environmental Phenol Analysis

The compound has also been involved in the development of analytical methods for detecting environmental phenols in human milk, indicating its use in environmental health studies and the assessment of human exposure to potential contaminants (Ye, Bishop, Needham, & Calafat, 2008).

Material Science

In the field of material science, the synthesis of novel aromatic polyimides incorporating similar compounds has been reported. These materials exhibit high solubility in organic solvents and thermal stability, making them suitable for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Enzyme Inhibition Studies

Further, studies have been conducted on the synthesis of novel heterocyclic compounds derived from similar structures, investigating their lipase and α-glucosidase inhibition. These findings could contribute to the development of new therapeutic agents for diseases associated with these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Anticancer and Antiproliferative Activity

Additionally, derivatives have shown marked inhibition against various cancer cell lines, displaying promising anticancer activity. This highlights the compound's potential in cancer research and the development of novel anticancer drugs (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and causes severe skin burns and eye damage .

Future Directions

The design of biologically active compounds based on similar compounds has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests potential future directions for research and development involving “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide”.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-14-8-2-11(3-9-14)16(23)18-10-15-19-20-21-22(15)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEOFKNUCNSRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide

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